molecular formula C17H18N2O2 B5765100 3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione

3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione

カタログ番号 B5765100
分子量: 282.34 g/mol
InChIキー: SWNKMQTXYNJEJD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione, also known as PD-153035, is a small molecule tyrosine kinase inhibitor. It has been extensively studied for its potential use in cancer treatment, specifically in targeting the epidermal growth factor receptor (EGFR) pathway. In

作用機序

3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione binds to the ATP-binding site of the EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling proteins. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. This compound specifically targets the EGFR pathway, which is frequently overexpressed or mutated in various types of cancer.
Biochemical and Physiological Effects
This compound has been shown to have a potent inhibitory effect on the EGFR pathway, leading to a decrease in cell proliferation and an increase in apoptosis. It has also been shown to inhibit angiogenesis, which is important for the growth and spread of tumors. This compound has been evaluated for its toxicity and pharmacokinetic properties, showing a favorable safety profile and good bioavailability.

実験室実験の利点と制限

3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione is a well-characterized small molecule inhibitor that has been extensively studied in preclinical and clinical settings. It has a high potency and specificity for the EGFR tyrosine kinase, making it an attractive target for cancer treatment. However, this compound has some limitations for lab experiments, such as its solubility and stability in aqueous solutions. It also requires careful handling due to its potential toxicity.

将来の方向性

For research include the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the exploration of combination therapies with other targeted agents or immunotherapies. 3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione may also have potential for the treatment of other diseases, such as inflammatory disorders or neurological disorders.
Conclusion
In conclusion, this compound is a small molecule tyrosine kinase inhibitor that has shown promising results in cancer treatment. It specifically targets the EGFR pathway, leading to a decrease in cell proliferation, induction of apoptosis, and suppression of angiogenesis. This compound has been extensively studied for its potential use in cancer treatment, and future research may lead to the development of more effective therapies.

合成法

3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a quinazoline ring system, followed by the introduction of the cyclohexyl and propynyl groups. The final product is obtained through purification and isolation steps. The synthesis of this compound has been optimized over the years, resulting in higher yields and purity.

科学的研究の応用

3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential use in cancer treatment. It acts as a competitive inhibitor of the EGFR tyrosine kinase, blocking downstream signaling pathways that are involved in cell proliferation, differentiation, and survival. This compound has shown promising results in preclinical studies, inhibiting the growth of various cancer cell lines and tumor xenografts. It has also been evaluated in clinical trials for the treatment of non-small cell lung cancer and head and neck cancer.

特性

IUPAC Name

3-cyclohexyl-1-prop-2-ynylquinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-2-12-18-15-11-7-6-10-14(15)16(20)19(17(18)21)13-8-4-3-5-9-13/h1,6-7,10-11,13H,3-5,8-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNKMQTXYNJEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2C(=O)N(C1=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。